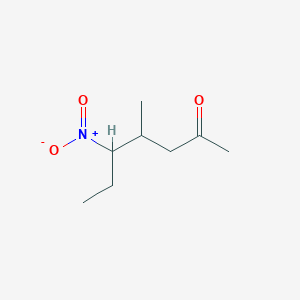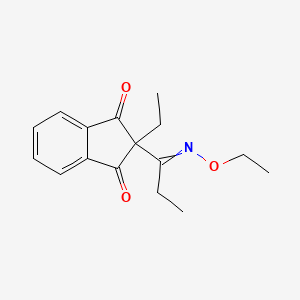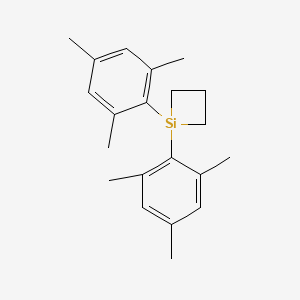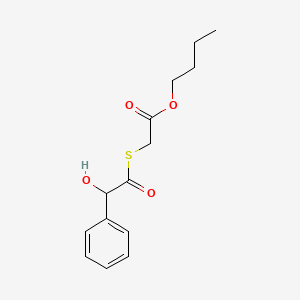
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is an organic compound with the molecular formula C14H18O4S. It is a butyl ester derivative of acetic acid, featuring a sulfanyl group attached to a phenylacetyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate typically involves the esterification of acetic acid derivatives with butanol in the presence of a catalyst. One common method includes the reaction of 2-hydroxy-2-phenylacetic acid with butyl thiolacetate under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the sulfanyl group and prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylacetyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of butyl 2-(2-hydroxy-2-phenylacetyl)alcohol.
Substitution: Formation of substituted phenylacetyl derivatives.
Aplicaciones Científicas De Investigación
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylacetyl moiety may interact with aromatic residues in enzymes, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 2-(2-hydroxy-2-phenylacetyl)thioacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)oxyacetate
- Butyl 2-(2-hydroxy-2-phenylacetyl)aminoacetate
Uniqueness
Butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate is unique due to the presence of both a sulfanyl group and a phenylacetyl moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Número CAS |
63860-16-2 |
|---|---|
Fórmula molecular |
C14H18O4S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
butyl 2-(2-hydroxy-2-phenylacetyl)sulfanylacetate |
InChI |
InChI=1S/C14H18O4S/c1-2-3-9-18-12(15)10-19-14(17)13(16)11-7-5-4-6-8-11/h4-8,13,16H,2-3,9-10H2,1H3 |
Clave InChI |
CBKNHLGCYRZQQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CSC(=O)C(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


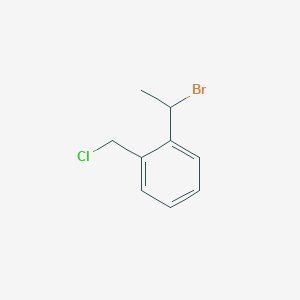
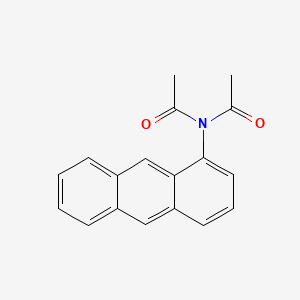




![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
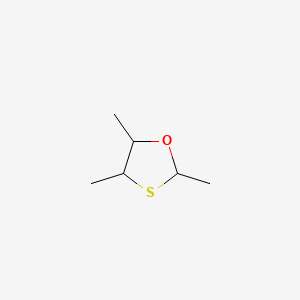
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
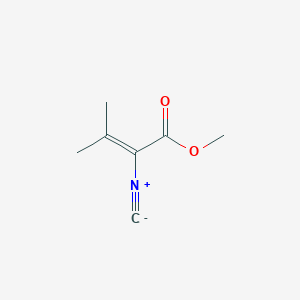
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
